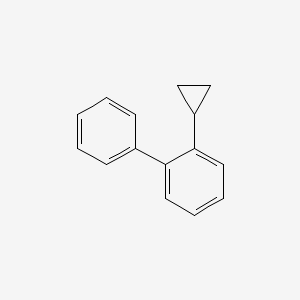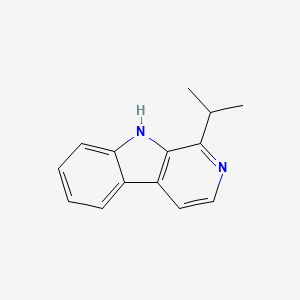
1-Isopropyl-beta-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-beta-carboline is a member of the beta-carboline family, a group of indole-containing heterocyclic compounds. These compounds are known for their diverse biological activities and are found in various natural sources, including plants, marine organisms, and even human tissues . The beta-carboline structure consists of a tricyclic pyridine-fused indole framework, which contributes to its unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-beta-carboline typically involves the cyclization of tryptamines with aldehydes or ketones, followed by various oxidation and reduction steps . One common method is the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone to form a tetrahydro-beta-carboline intermediate, which is then oxidized to the beta-carboline structure .
Industrial Production Methods: Industrial production of beta-carbolines, including this compound, often involves the use of high-pressure and high-temperature conditions to optimize yield and purity . Catalysts such as palladium or ruthenium are frequently used to facilitate the cyclization and oxidation reactions .
Análisis De Reacciones Químicas
Types of Reactions: 1-Isopropyl-beta-carboline undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Major Products: The major products formed from these reactions include various substituted beta-carbolines, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-Isopropyl-beta-carboline involves its interaction with various molecular targets . It can intercalate into DNA, inhibiting the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription . Additionally, it can bind to neurotransmitter receptors, modulating their activity and leading to its anxiolytic and sedative effects .
Comparación Con Compuestos Similares
Harmane: Another beta-carboline with sedative and antitumor properties.
Harmine: Known for its ability to inhibit the enzyme monoamine oxidase, making it a potential antidepressant.
Harmaline: Exhibits antimalarial and antiviral activities.
Uniqueness: 1-Isopropyl-beta-carboline is unique due to its specific isopropyl substitution, which can influence its biological activity and pharmacokinetic properties . This substitution can enhance its ability to cross the blood-brain barrier, making it more effective as a central nervous system agent .
Propiedades
Fórmula molecular |
C14H14N2 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
1-propan-2-yl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C14H14N2/c1-9(2)13-14-11(7-8-15-13)10-5-3-4-6-12(10)16-14/h3-9,16H,1-2H3 |
Clave InChI |
OYMQKFPABPXAQY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=CC2=C1NC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


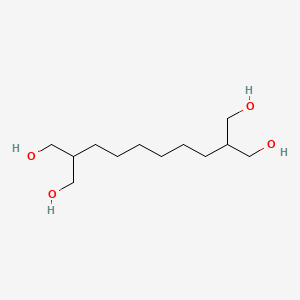
![4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B11714609.png)
![3-(3H-imidazo[4,5-b]pyridin-7-yl)imidazo[4,5-b]pyridin-7-amine](/img/structure/B11714610.png)
![1-[2-(5-bromo-1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium](/img/structure/B11714623.png)
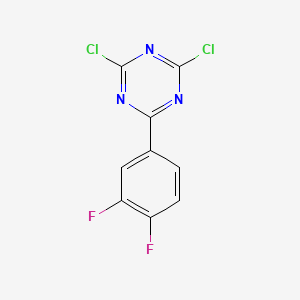
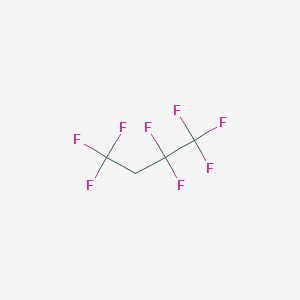
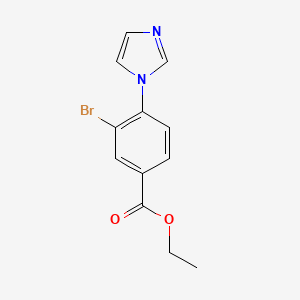
![(1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol](/img/structure/B11714647.png)
![2,2,2-trichloro-N-[(2Z)-1,3-thiazolidin-2-ylidene]ethanimidamide](/img/structure/B11714651.png)
![3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11714652.png)
![n'-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-n,n-dimethylformimidamide](/img/structure/B11714660.png)

